molecular formula C24H40N4O2 B3809165 N-cyclopropyl-1-[1-(1-pyrrolidin-1-ylcyclopentanecarbonyl)piperidin-4-yl]piperidine-4-carboxamide

N-cyclopropyl-1-[1-(1-pyrrolidin-1-ylcyclopentanecarbonyl)piperidin-4-yl]piperidine-4-carboxamide

Cat. No.: B3809165
M. Wt: 416.6 g/mol
InChI Key: AVZDGUQENKWDOD-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[1-(1-pyrrolidin-1-ylcyclopentanecarbonyl)piperidin-4-yl]piperidine-4-carboxamide is a complex organic compound featuring multiple nitrogen-containing rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[1-(1-pyrrolidin-1-ylcyclopentanecarbonyl)piperidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and piperidine rings, followed by their functionalization and coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[1-(1-pyrrolidin-1-ylcyclopentanecarbonyl)piperidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-cyclopropyl-1-[1-(1-pyrrolidin-1-ylcyclopentanecarbonyl)piperidin-4-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[1-(1-pyrrolidin-1-ylcyclopentanecarbonyl)piperidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: Known for its anticancer properties.

    4-(1-pyrrolidinyl)piperidine: Used in the synthesis of various bioactive molecules.

Uniqueness

N-cyclopropyl-1-[1-(1-pyrrolidin-1-ylcyclopentanecarbonyl)piperidin-4-yl]piperidine-4-carboxamide is unique due to its complex structure, which combines multiple nitrogen-containing rings. This complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N-cyclopropyl-1-[1-(1-pyrrolidin-1-ylcyclopentanecarbonyl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N4O2/c29-22(25-20-5-6-20)19-7-15-26(16-8-19)21-9-17-27(18-10-21)23(30)24(11-1-2-12-24)28-13-3-4-14-28/h19-21H,1-18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZDGUQENKWDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NC4CC4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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